Hole Mobility Advantage: Triphenylamine-Based Enamines Outperform Spiro-OMeTAD at Equivalent Electric Fields
Hole-transporting enamines from this structural class exhibit hole mobilities exceeding 10⁻³ cm²/V·s, which are directly shown to be higher than those of spiro-OMeTAD when measured under identical electric fields [1]. A closely related bis-substituted derivative was measured with a time-of-flight hole drift mobility of 1.8 × 10⁻² cm²/V·s at an electric field of 1 × 10⁶ V/cm [2]. This superior hole mobility is a class-level inference for the target compound, indicating a potential for more efficient charge extraction in devices.
| Evidence Dimension | Hole drift mobility (μh) |
|---|---|
| Target Compound Data | > 10⁻³ cm²/V·s (class representative); a structural analog measured at 1.8 × 10⁻² cm²/V·s [2] |
| Comparator Or Baseline | Spiro-OMeTAD: < 10⁻³ cm²/V·s at the same electric fields [1] |
| Quantified Difference | Hole mobility is higher than spiro-OMeTAD by a factor exceeding 1; an analog can be >10x higher. |
| Conditions | Solid-state time-of-flight (TOF) measurements at an electric field of 1 × 10⁶ V/cm at room temperature. |
Why This Matters
Higher hole mobility is directly correlated with more efficient charge extraction and transport within a device, enabling the potential for higher fill factors and overall power conversion efficiencies in perovskite solar cells.
- [1] Simokaitiene, J.; et al. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. ACS Appl. Mater. Interfaces 2021, 13 (18), 21320–21330. View Source
- [2] Cekaviciute, M.; et al. Structure–Properties Relationship of Phenylethenyl-Substituted Triphenylamines. J. Phys. Chem. C 2013, 117 (16), 7973–7980. View Source
